![molecular formula C13H18N2O2S B2415410 5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-03-1](/img/structure/B2415410.png)
5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Scientific Research Applications
Crystal Structure and Synthesis
- The crystal structure of a similar compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was characterized using X-ray diffraction, providing insights into its molecular arrangement and potential applications in material science and molecular engineering (Vasu et al., 2004).
Reactivity and Derivative Synthesis
- Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to various nitrogen nucleophile derivatives with potential in medicinal chemistry (Mohareb et al., 2004).
- Another study focused on the reactivity of 2-amino-4,5,6,7-tetrahydrobenzo[b]-thiophene-3-carboxamide, creating thienopyridines and -pyrimidines, demonstrating its versatility in heterocyclic compound synthesis (Mohareb et al., 2003).
Pharmacological Aspects
- The compound's derivatives have been explored as adenosine A1 receptor allosteric enhancers, highlighting their potential in developing novel therapeutics (Nikolakopoulos et al., 2006).
- A study demonstrated the use of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in synthesizing compounds with pharmaceutical interest, specifically examining their antimicrobial activity (Wardakhan et al., 2005).
- Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed promising antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating its potential in neuropsychiatric drug development (Amr et al., 2010).
properties
IUPAC Name |
5-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-10(16)15-13-11(12(14)17)8-6-7(2)4-5-9(8)18-13/h7H,3-6H2,1-2H3,(H2,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXIKCLOHRJUKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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